Methyl 3-amino-5-fluoro-2-methoxybenzoate
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Overview
Description
Methyl 3-amino-5-fluoro-2-methoxybenzoate is an organic compound with the molecular formula C9H10FNO3 It is a derivative of benzoic acid, featuring an amino group, a fluorine atom, and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-5-fluoro-2-methoxybenzoate typically involves the esterification of 3-amino-5-fluoro-2-methoxybenzoic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be easily scaled up to produce large quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5-fluoro-2-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-amino-5-fluoro-2-methoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-amino-5-fluoro-2-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino group allows it to form hydrogen bonds, while the fluorine atom can participate in unique interactions due to its high electronegativity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-5-fluoro-3-methoxybenzoate
- Methyl 3-amino-4-fluoro-2-methoxybenzoate
- Methyl 3-amino-5-chloro-2-methoxybenzoate
Uniqueness
Methyl 3-amino-5-fluoro-2-methoxybenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of both an amino group and a fluorine atom on the benzene ring provides a distinct set of chemical properties that can be exploited in various applications.
Biological Activity
Methyl 3-amino-5-fluoro-2-methoxybenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula: C₉H₈FNO₂
- Molecular Weight: 181.16 g/mol
The compound features an amino group, a fluorine atom, and a methoxy group attached to a benzoate core, which are critical for its biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Interactions: The amino group can form hydrogen bonds with enzyme active sites, potentially modulating enzyme activity.
- Receptor Binding: The fluorine atom enhances lipophilicity, improving membrane permeability and receptor binding affinity.
- Therapeutic Potential: Investigations suggest that this compound may serve as a scaffold for developing anti-inflammatory and anticancer agents due to its ability to influence cellular pathways involved in these diseases .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. Below is a summary of its antimicrobial efficacy:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
---|---|
Escherichia coli | 0.125 |
Staphylococcus aureus | 0.25 |
Pseudomonas aeruginosa | 0.5 |
These findings suggest that the compound could be explored further as a potential antimicrobial agent .
Anti-inflammatory Activity
In addition to antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. In a study examining the compound's impact on inflammation markers in human cell lines, results indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 at concentrations of 10 µM and above .
Case Study 1: Anticancer Potential
In a recent study, this compound was tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound demonstrated cytotoxic effects with IC50 values of:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
A549 | 20 |
These results support the hypothesis that the compound may inhibit cancer cell proliferation through apoptosis induction .
Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of specific enzymes related to cancer progression. This compound was found to inhibit topoisomerase II with an IC50 of 5 µM, suggesting its potential role as a chemotherapeutic agent .
Properties
Molecular Formula |
C9H10FNO3 |
---|---|
Molecular Weight |
199.18 g/mol |
IUPAC Name |
methyl 3-amino-5-fluoro-2-methoxybenzoate |
InChI |
InChI=1S/C9H10FNO3/c1-13-8-6(9(12)14-2)3-5(10)4-7(8)11/h3-4H,11H2,1-2H3 |
InChI Key |
YGSYTXSPDHYMMW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1N)F)C(=O)OC |
Origin of Product |
United States |
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